Tirofiban hydrochloride

Description

Propriétés

IUPAC Name |

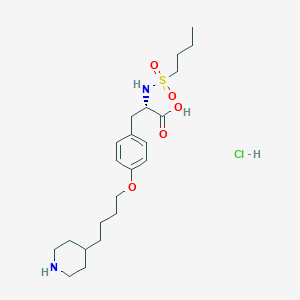

(2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O5S.ClH/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKFFYOMPGOQRP-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144494-65-5 (Parent) | |

| Record name | Tirofiban hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70931418 | |

| Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142373-60-2 | |

| Record name | Tirofiban hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142373-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tirofiban hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142373602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIROFIBAN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKE1P4X57J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Tirofiban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent chemical synthesis pathway for Tirofiban hydrochloride, a non-peptide antagonist of the glycoprotein IIb/IIIa receptor used to prevent thrombosis. The described synthesis is a convergent route, involving the preparation of two key intermediates which are subsequently coupled and transformed into the final active pharmaceutical ingredient (API). This document outlines the detailed experimental protocols for each critical step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of N-(n-butylsulfonyl)-L-tyrosine: This involves the protection of the amino group of L-tyrosine with a butylsulfonyl group.

-

Synthesis of the Pyridine Side-Chain: Preparation of a suitable 4-substituted pyridine derivative, such as 4-(4-chlorobutyl)pyridine hydrochloride, that can be coupled with the tyrosine intermediate.

-

Coupling, Reduction, and Salt Formation: The two key intermediates are coupled via an ether linkage. The resulting pyridine ring is then reduced to a piperidine ring, followed by the formation of the hydrochloride salt to yield this compound.

Logical Flow of the Core Synthesis Route

Caption: Convergent synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound. It is important to note that yields can vary based on reaction scale, purity of starting materials, and specific conditions employed.

| Step | Starting Material(s) | Product | Reported Yield |

| 1. N-Sulfonylation of L-Tyrosine | L-Tyrosine | N-(n-butylsulfonyl)-L-tyrosine | ~60% (overall for 3 steps)[1] |

| 2. Synthesis of 4-(4-chlorobutyl)pyridine hydrochloride | 4-(4-pyridyl)butanol | 4-(4-chlorobutyl)pyridine hydrochloride | High |

| 3. O-Alkylation | N-(n-butylsulfonyl)-L-tyrosine, 4-(4-chlorobutyl)pyridine hydrochloride | N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine | Not specified |

| 4. Catalytic Hydrogenation | N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine | Tirofiban (free base) | ~98%[2] |

| 5. Salt Formation | Tirofiban (free base) | This compound | ~95.7%[3] |

| Overall Yield | L-Tyrosine | This compound | ~60%[1] |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound. These protocols are based on information compiled from scientific literature and patents.

Step 1: Synthesis of N-(n-butylsulfonyl)-L-tyrosine

This three-step process involves the silylation of L-tyrosine, followed by sulfonylation and subsequent deprotection.

-

Materials: L-Tyrosine, trimethylsilyl chloride (TMSCl), n-butylsulfonyl chloride, suitable solvent (e.g., dichloromethane), and reagents for workup.

-

Protocol:

-

Silylation: L-tyrosine is suspended in a suitable solvent and treated with trimethylsilyl chloride to protect the hydroxyl and carboxyl groups.

-

Sulfonylation: To the silylated L-tyrosine, n-butylsulfonyl chloride is added, which selectively reacts with the amino group.

-

Deprotection: The silyl protecting groups are removed by the addition of an alcohol or by aqueous workup to yield N-(n-butylsulfonyl)-L-tyrosine. The product is then isolated by filtration and purified by recrystallization.

-

Step 2: Synthesis of 4-(4-chlorobutyl)pyridine hydrochloride

This procedure outlines the conversion of 4-(4-pyridyl)butanol to its corresponding chloride.

-

Materials: 4-(4-pyridyl)butanol, thionyl chloride (SOCl₂), suitable solvent (e.g., dichloromethane), and reagents for workup and salt formation.

-

Protocol:

-

Chlorination: 4-(4-pyridyl)butanol is dissolved in a suitable solvent and cooled in an ice bath. Thionyl chloride (approximately 1.2 mole equivalents) is added dropwise while maintaining a low temperature. The reaction mixture is then allowed to warm to room temperature and refluxed for 2-4 hours.[4]

-

Workup: After completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

Salt Formation: The crude 4-(4-chlorobutyl)pyridine is dissolved in a suitable solvent (e.g., ethyl acetate), and a solution of HCl in a solvent like isopropanol is added to precipitate the hydrochloride salt. The product is collected by filtration, washed, and dried.[4]

-

Step 3: O-Alkylation to form N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine

This step involves the coupling of the two key intermediates.

-

Materials: N-(n-butylsulfonyl)-L-tyrosine, 4-(4-chlorobutyl)pyridine hydrochloride, a strong base (e.g., potassium hydroxide), and a polar aprotic solvent (e.g., DMSO or DMF).

-

Protocol:

-

N-(n-butylsulfonyl)-L-tyrosine (1 mole equivalent) is dissolved in the chosen solvent.[4]

-

A strong base such as potassium hydroxide (approximately 2.2 mole equivalents) is added to the mixture at room temperature.[4]

-

4-(4-chlorobutyl)pyridine hydrochloride (1.1 mole equivalents) is then added.[4]

-

The reaction mixture is heated to 60-70 °C and stirred for several hours, with the reaction progress monitored by HPLC.[4]

-

Upon completion, the mixture is cooled, and an aqueous workup is performed, followed by extraction with an organic solvent to isolate the crude product.

-

Step 4: Catalytic Hydrogenation to Tirofiban (free base)

This step reduces the pyridine ring to a piperidine ring.

-

Materials: N-Butylsulfonyl-O-(4-(4-pyridinyl)butyl)-L-tyrosine, palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., acetic acid or an alcohol/water mixture).

-

Protocol:

-

The coupled product (1.1 mol) is dissolved in acetic acid (5.0 liters).[3]

-

10% Palladium on charcoal (25.0 g) is added to the solution.[3]

-

The mixture is subjected to a hydrogen pressure of 1.50 MPa and stirred at 60 °C for 6 hours.[3]

-

After the reaction is complete, the catalyst is removed by filtration.[3]

-

The filtrate is concentrated to dryness. To the residue, acetic acid (500 ml) and water (500 ml) are added, and the mixture is stirred for 1 hour.[3]

-

The resulting white solid (Tirofiban free base) is collected by filtration.[3]

-

Step 5: Final Salt Formation to this compound

This final step converts the free base into the stable and water-soluble hydrochloride salt.

-

Materials: Tirofiban (free base), concentrated hydrochloric acid, and a suitable solvent (e.g., ethyl formate or an aqueous solution).

-

Protocol (Organic Solvent Method):

-

The Tirofiban free base is dissolved in ethyl formate (5.0 liters).[3]

-

A solution of concentrated hydrochloric acid (150 ml) is added dropwise with stirring.[3]

-

The mixture is stirred at room temperature for 6 hours.[3]

-

The precipitated white solid is collected by filtration, washed with ethyl acetate, and dried under vacuum at 45 °C for 10 hours to yield this compound.[3]

-

-

Protocol (Aqueous Method):

-

Tirofiban (220.0 g) is added to a 1.2 M hydrochloric acid solution (4.4 L).[5][6]

-

The mixture is heated to 80 °C with stirring until the solid is fully dissolved, and then stirred for an additional 30 minutes.[5][6]

-

Activated carbon (2.2 g) is added, and the solution is stirred at 80 °C for 30 minutes for decolorization.[5][6]

-

The hot solution is filtered under diminished pressure.[5][6]

-

The filtrate is cooled to 18 °C with stirring and allowed to crystallize for 24 hours.[5][6]

-

The resulting white solid is collected, washed with purified water, and dried to a constant weight at 40-50 °C.[5]

-

This guide provides a comprehensive overview of a common and effective synthetic route to this compound. Researchers and drug development professionals should note that optimization of each step is crucial for achieving high yields and purity, and all procedures should be conducted in accordance with laboratory safety standards.

References

- 1. Synthesis of this compound [cjph.com.cn]

- 2. CN101870672B - Preparation method of compound this compound - Google Patents [patents.google.com]

- 3. Tirofiban synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN102267937B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. CN102267937A - Preparation method of this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Tirofiban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Tirofiban hydrochloride. The information herein is intended to support research, development, and formulation activities by providing a consolidated resource of key data and experimental methodologies.

Chemical and Physical Properties

This compound is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, crucial in inhibiting platelet aggregation.[1][2] It is the monohydrochloride monohydrate form of Tirofiban.[1][3][4] The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(butylsulfonyl)-O-[4-(4-piperidinyl)butyl]-L-tyrosine, monohydrochloride, monohydrate | [1][3] |

| Molecular Formula | C22H36N2O5S • HCl • H2O | [3][5] |

| Molecular Weight | 495.07 g/mol | [3][5][6][7][8] |

| CAS Registry Number | 150915-40-5 | [3][4][6] |

| Appearance | White to off-white, non-hygroscopic, free-flowing powder or crystalline solid | [1][3][4][8] |

| Melting Point | 135-137 °C | [4][6] |

| UV/Vis. λmax | 228, 277 nm | [3] |

| LogP (estimated) | 1.4 | [9] |

| pKa (estimated) | 3.3 (carboxylic acid), 10.5 (amine) | [9] |

Solubility Profile

This compound is described as being very slightly soluble in water.[1][8][9] Its solubility is a critical factor for formulation and delivery. A summary of its solubility in various solvents is provided below.

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | [1][8] |

| Ethanol, DMSO, Dimethyl formamide | Approximately 30 mg/mL | [3] |

| Ethanol:PBS (pH 7.2) (1:20 solution) | Approximately 0.05 mg/mL (when first dissolved in ethanol) | [3] |

| DMSO (warmed to 60°C) | >12 mg/mL | [10] |

For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute with the aqueous buffer.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Stability

This compound exhibits stability under various conditions, which is crucial for its storage and handling.

| Condition | Observation | Reference |

| Storage (-20°C) | Stable for ≥ 4 years as a crystalline solid | [3] |

| Simulated Y-site administration (4 hours, room temperature) | Stable when mixed with atropine sulfate, dobutamine, epinephrine hydrochloride, furosemide, midazolam hydrochloride, morphine sulfate, nitroglycerin, and propranolol hydrochloride. Incompatible with diazepam (immediate precipitation). | [11][12] |

| Common I.V. solutions (e.g., 0.9% sodium chloride, 5% dextrose) | Stable | [11][13] |

| Forced Degradation (Acid Hydrolysis) | Degradation observed | [14][15][16] |

| Forced Degradation (Oxidative and Thermal) | Practically stable | [14][15][16] |

| Forced Degradation (UVA light) | Degradation observed | [14][15][16] |

Mechanism of Action: Signaling Pathway

Tirofiban acts as a reversible antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets.[1][2][17] This receptor is the final common pathway for platelet aggregation.[2] By binding to the GP IIb/IIIa receptor, Tirofiban prevents the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation and thrombus formation.[2][5][17]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below.

Solubility Determination (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[18][19]

Materials:

-

This compound

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8)[18]

-

Mechanical shaker or agitator

-

Constant temperature bath

-

Centrifuge and/or syringe filters (low-binding)

-

Validated analytical method (e.g., HPLC-UV)

Procedure:

-

Prepare a series of vials with the desired buffer solutions.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Seal the vials and place them in a mechanical shaker within a constant temperature bath (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the samples to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Dilute the clear supernatant as necessary and analyze the concentration of dissolved this compound using a validated analytical method.

-

Perform the experiment in triplicate for each buffer condition.[18]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable drugs.[20][21][22]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)[22]

-

Inert gas (e.g., nitrogen)[22]

-

Constant ionic strength solution (e.g., 0.15 M KCl)[22]

Procedure:

-

Calibrate the pH meter using standard buffers.[22]

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[20] Ensure the final concentration is appropriate for detection.[22]

-

Maintain a constant ionic strength by adding a background electrolyte.[22]

-

Purge the solution with an inert gas to remove dissolved carbon dioxide.[22]

-

Titrate the solution with the standardized acid or base at a constant, slow rate.

-

Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.[22]

-

Plot the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.[20][21]

Polymorphism and Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique to investigate the melting behavior, crystallinity, and potential polymorphism of a solid sample.

Materials:

-

This compound

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh a small amount of this compound (typically 2-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point.

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The presence of multiple thermal events may indicate polymorphism or impurities.

This guide provides a foundational understanding of the physicochemical properties of this compound. For any specific application, it is recommended to perform in-house characterization to confirm these properties under the conditions relevant to your research or product development.

References

- 1. Tirofiban Injection: Package Insert / Prescribing Info / MOA [drugs.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound Monohydrate CAS 150915-40-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound monohydrate CAS#: 150915-40-5 [m.chemicalbook.com]

- 7. This compound monohydrate | 150915-40-5 | FT28292 [biosynth.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. チロフィバン 塩酸塩 一水和物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Stability and compatibility of this compound during simulated Y-site administration with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability and Compatibility of this compound - Page 4 [medscape.com]

- 13. Stability of this compound in three commonly used i.v. solutions and polyvinyl chloride administration sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.org.co [scielo.org.co]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. aggrastathdb.com [aggrastathdb.com]

- 18. who.int [who.int]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. creative-bioarray.com [creative-bioarray.com]

The Genesis of a GPIIb/IIIa Inhibitor: A Technical Deep Dive into the Discovery and Development of Tirofiban

For Immediate Release

This technical guide provides an in-depth analysis of the discovery, development, and mechanism of action of Tirofiban, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor. Designed for researchers, scientists, and drug development professionals, this document details the scientific journey from conceptualization to clinical application, focusing on the core data, experimental protocols, and underlying biological pathways.

Introduction: Targeting the Final Common Pathway of Platelet Aggregation

The formation of platelet-rich thrombi on ruptured atherosclerotic plaques is a critical event in the pathophysiology of acute coronary syndromes (ACS), including unstable angina and non-ST-segment elevation myocardial infarction (NSTEMI). The final common step in platelet aggregation is the binding of fibrinogen to the activated GPIIb/IIIa receptor on the platelet surface. This understanding led to the development of GPIIb/IIIa inhibitors as a potent class of antiplatelet agents.

Tirofiban (brand name Aggrastat®) emerged from a rational drug design program aimed at creating a small-molecule, non-peptide mimetic of the Arg-Gly-Asp (RGD) sequence found in fibrinogen. This sequence is the key recognition site for the GPIIb/IIIa receptor. The design was inspired by the structure of echistatin, a disintegrin protein found in snake venom, which also contains the RGD motif and potently inhibits platelet aggregation.[1]

Chemical Synthesis and Properties

Tirofiban hydrochloride is a synthetic L-tyrosine derivative. The synthesis is a multi-step process that starts with L-tyrosine. A key intermediate, N-(Butylsulfonyl)-L-tyrosine, is synthesized through silylation, sulfonylation, and deprotection of L-tyrosine.[2] This intermediate is then condensed with 4-(4-chlorobutyl)pyridine hydrochloride, followed by catalytic hydrogenation and salt formation to yield this compound.[2] The overall yield of this process is approximately 60%.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C22H36N2O5S·HCl·H2O |

| Molecular Weight | 495.08 g/mol [1] |

| Appearance | White to off-white, non-hygroscopic, free-flowing powder |

| Solubility | Soluble in water |

| Half-life | Approximately 2 hours[3][4] |

| Protein Binding | 65%[4] |

| Elimination | Primarily renal (65%) and fecal (25%)[4] |

Mechanism of Action: A Reversible Antagonist

Tirofiban is a highly specific, competitive, and reversible inhibitor of the GPIIb/IIIa receptor.[1][3][5] By binding to the receptor, it sterically hinders the binding of fibrinogen and von Willebrand factor (vWF), thereby preventing platelet aggregation induced by various agonists such as ADP, collagen, and thrombin.[6] Unlike the monoclonal antibody abciximab, Tirofiban's small molecular size and reversible binding allow for a rapid onset of action and a relatively quick return of platelet function (near baseline within 4-8 hours) after cessation of infusion.[3][7]

Signaling Pathway of GPIIb/IIIa Activation and Inhibition

The activation of the GPIIb/IIIa receptor is a complex process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the receptor, increasing its affinity for ligands. Ligand binding then triggers "outside-in" signaling, leading to further platelet activation, spreading, and aggregation. Tirofiban blocks this cascade at the point of ligand binding.

Caption: GPIIb/IIIa signaling pathway and Tirofiban's point of inhibition.

Preclinical Pharmacology

In vitro studies established the potency and selectivity of Tirofiban. It effectively inhibits platelet aggregation with a reported IC50 of approximately 37 nmol/L and binds tightly to the platelet GPIIb/IIIa receptor with an EC50 of about 24 nmol/L.

Table 2: Preclinical Pharmacodynamic Data for Tirofiban

| Parameter | Value | Description |

| IC50 | ~37 nmol/L | Concentration causing 50% inhibition of platelet aggregation. |

| EC50 | ~24 nmol/L | Concentration for 50% binding to platelet GPIIb/IIIa receptors. |

| Binding | Reversible, Competitive | Displaces fibrinogen from the GPIIb/IIIa receptor. |

| Specificity | High | Specific for the GPIIb/IIIa receptor. |

Clinical Development and Efficacy

Tirofiban underwent a rigorous clinical development program, with several large-scale, randomized controlled trials establishing its efficacy and safety in patients with ACS.

Key Clinical Trials:

-

RESTORE (Randomized Efficacy Study of Tirofiban for Outcomes and REstenosis): This trial evaluated Tirofiban in patients with ACS undergoing coronary angioplasty.[6][8]

-

PRISM (Platelet Receptor Inhibition for Ischemic Syndrome Management): This study compared Tirofiban with heparin in patients with unstable angina/NSTEMI who were not scheduled for immediate revascularization.

-

PRISM-PLUS (Platelet Receptor Inhibition for Ischemic Syndrome Management in Patients Limited by Unstable Signs and Symptoms): This trial assessed the combination of Tirofiban and heparin versus heparin alone in a similar patient population.[1][4][9]

-

TARGET (Do Tirofiban And ReoPro Give Similar Efficacy Trial): This head-to-head trial compared Tirofiban with abciximab in patients undergoing percutaneous coronary intervention (PCI).[10]

Table 3: Summary of Efficacy Outcomes in Major Clinical Trials of Tirofiban

| Trial (Endpoint Time) | Patient Population | Treatment Arms | Primary Endpoint | Tirofiban Group Event Rate | Control Group Event Rate | Relative Risk Reduction (p-value) |

| RESTORE (30 days) | ACS undergoing Angioplasty | Tirofiban + Heparin vs. Placebo + Heparin | Composite of death, MI, urgent TVR, stent placement | 10.3% | 12.2% | 16% (p=0.160)[3][8] |

| PRISM-PLUS (7 days) | Unstable Angina/NSTEMI | Tirofiban + Heparin vs. Heparin alone | Composite of death, MI, refractory ischemia | 12.9% | 17.9% | 32% (p=0.004)[1][9] |

| PRISM-PLUS (30 days) | Unstable Angina/NSTEMI | Tirofiban + Heparin vs. Heparin alone | Composite of death, MI, refractory ischemia | 18.5% | 22.3% | 17% (p=0.03)[1][9] |

| PRISM (30 days) | Unstable Angina/NSTEMI | Tirofiban vs. Heparin | Death or MI | 5.8% | 7.1% | 18% (p=0.11)[11] |

| TARGET (30 days) | PCI with Stenting | Tirofiban + Heparin vs. Abciximab + Heparin | Composite of death, MI, urgent TVR | 7.6% | 6.0% | -26.7% (p=0.038)* |

*Note: In the TARGET trial, Tirofiban did not meet the non-inferiority endpoint compared to abciximab, and the result favored abciximab.

Experimental Protocols

The development of Tirofiban relied on standardized assays to evaluate its effect on platelet function. Below are detailed methodologies for key experiments.

Light Transmission Aggregometry (LTA)

Objective: To measure the ability of Tirofiban to inhibit platelet aggregation in response to an agonist.

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[12]

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[12]

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to obtain PPP, which serves as a blank (100% transmission).[13]

-

Assay Procedure:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[14]

-

Incubate the PRP at 37°C for a specified time in the aggregometer.

-

Add the test concentration of Tirofiban or vehicle control and incubate.

-

Add a platelet agonist (e.g., ADP at a final concentration of 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). Aggregation causes the PRP to become more transparent, increasing light transmission.[12][15]

-

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. Dose-response curves are generated to determine the IC50 of Tirofiban.

Flow Cytometry for P-Selectin Expression

Objective: To assess the effect of Tirofiban on platelet activation by measuring the surface expression of P-selectin (CD62P), a marker of alpha-granule release.

Methodology:

-

Blood Collection: Collect whole blood into sodium citrate tubes. Avoid K3EDTA as it can artificially increase P-selectin expression.[16][17]

-

Sample Preparation:

-

Dilute whole blood in a suitable buffer (e.g., HEPES-Tyrode's buffer).

-

Add the test concentration of Tirofiban or vehicle control.

-

Add a platelet agonist (e.g., thrombin or ADP) to induce activation.

-

-

Antibody Staining:

-

Add a fluorochrome-conjugated anti-CD62P antibody (e.g., PE-conjugated) and a platelet-specific marker (e.g., FITC-conjugated anti-CD41).

-

Incubate in the dark at room temperature for a specified time (e.g., 20 minutes).

-

-

Fixation: Fix the samples with a solution like 1% paraformaldehyde.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and CD41 positivity.

-

Data Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the positive population.[18][19]

Logical Workflow in GPIIb/IIIa Inhibitor Development

The development of a drug like Tirofiban follows a structured, multi-stage process from initial concept to market approval.

Caption: A typical workflow for the development of a GPIIb/IIIa inhibitor.

Conclusion

The development of Tirofiban represents a successful application of rational drug design, targeting a well-defined biological mechanism crucial to thrombotic disease. Its journey from a snake venom-inspired concept to a clinically effective therapy underscores the importance of a multi-disciplinary approach, integrating medicinal chemistry, pharmacology, and rigorous clinical evaluation. This guide has provided a technical overview of this process, offering valuable insights for professionals engaged in the ongoing quest for novel therapeutics.

References

- 1. Platelet-Receptor Inhibition for Ischemic Syndrome Management in Patients Limited by Unstable Signs and Symptoms - American College of Cardiology [acc.org]

- 2. Synthesis of this compound [cjph.com.cn]

- 3. Randomized Efficacy Study of Tirofiban for Outcome and Restenosis - American College of Cardiology [acc.org]

- 4. Tirofiban therapy for patients with acute coronary syndromes and prior coronary artery bypass grafting in the PRISM-PLUS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102267937A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. ahajournals.org [ahajournals.org]

- 7. CN104447509A - this compound preparation process - Google Patents [patents.google.com]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. Inhibition of the platelet glycoprotein IIb/IIIa receptor with tirofiban in unstable angina and non-Q-wave myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triple antiplatelet therapy during percutaneous coronary intervention is associated with improved outcomes including one-year survival: results from the Do Tirofiban and ReoProGive Similar Efficacy Outcome Trial (TARGET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet-Receptor Inhibition for Ischemic Syndrome Management - American College of Cardiology [acc.org]

- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. unimedizin-mainz.de [unimedizin-mainz.de]

- 15. In Vitro Inhibition of Platelet Aggregation in Response to Increasing Concentrations of Tirofiban in Patients with Significant Renal Insufficiency | Radcliffe Cardiology [radcliffecardiology.com]

- 16. researchgate.net [researchgate.net]

- 17. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. angelfire.com [angelfire.com]

- 19. Flow cytometric parameters for characterizing platelet activation by measuring P-selectin (CD62) expression: theoretical consideration and evaluation in thrombin-treated platelet populations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early Preclinical Studies of Tirofiban Hydrochloride Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirofiban hydrochloride, a non-peptide small molecule, is a potent and specific antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2][3] This receptor is crucial in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapy.[1][4] Tirofiban was developed from a disintegrin molecule, Echistatin, found in the venom of the saw-scaled viper, and was designed to mimic the Arg-Gly-Asp (RGD) amino acid sequence that binds to the GP IIb/IIIa receptor.[5] By competitively inhibiting the binding of fibrinogen and von Willebrand factor to this receptor, Tirofiban effectively blocks platelet aggregation and thrombus formation.[1][4] This technical guide provides a comprehensive overview of the early preclinical studies that established the efficacy of this compound, focusing on quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Inhibition of Platelet Aggregation

Under normal physiological conditions, vascular injury triggers a cascade of events leading to platelet activation. Activated platelets undergo a conformational change, exposing their GP IIb/IIIa receptors. These receptors then bind to fibrinogen, which acts as a bridge, cross-linking adjacent platelets to form a platelet plug.[1][4] Thrombin also plays a role by converting fibrinogen to a stable fibrin lattice, reinforcing the thrombus.[5]

This compound acts as a reversible, competitive antagonist at the GP IIb/IIIa receptor.[1][6] It blocks the binding of fibrinogen, thereby inhibiting platelet aggregation induced by various agonists like ADP, collagen, and thrombin.[7][8] This targeted action disrupts the final step in platelet aggregation, preventing the formation of a thrombus.[3] The reversibility of Tirofiban is a key characteristic, with platelet function returning to near baseline within 4 to 8 hours after discontinuation of the infusion.[6][9]

Caption: Tirofiban's mechanism of action in the platelet aggregation pathway.

Quantitative Data from Preclinical Efficacy Studies

The preclinical efficacy of Tirofiban was evaluated in a variety of in vitro, ex vivo, and in vivo models. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: In Vitro Efficacy of Tirofiban on Porcine Platelet Aggregation

This study systematically evaluated the effect of Tirofiban on porcine blood platelets, which are often used as a model due to their similarities to human platelets.

| Agonist | Tirofiban Concentration | Endpoint | Result (IC50) | Reference |

| ADP | Concentration-dependent | Platelet Aggregation | ~70 ng/mL | [7] |

| Collagen | Concentration-dependent | Platelet Aggregation | ~200 ng/mL | [7] |

| Thrombin | Concentration-dependent | Platelet Aggregation | ~5,000 ng/mL | [7] |

| ADP | Concentration-dependent | Dense-Granule & Lysosome Secretion | ~70-170 ng/mL | [7] |

| Collagen | Concentration-dependent | Dense-Granule & Lysosome Secretion | ~420-500 ng/mL | [7] |

| Thrombin | Concentration-dependent | Dense-Granule & Lysosome Secretion | ~1,500-5,000 ng/mL | [7] |

| Collagen | Concentration-dependent | Platelet Adhesion | ~200 ng/mL | [7] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Ex Vivo Efficacy of Tirofiban in a Canine Arteriovenous Shunt Model

This model was used to assess the effects of Tirofiban on stent thrombosis under high-shear blood flow conditions, mimicking arterial circulation.[10]

| Treatment Group (Intravenous) | Endpoint | Result | Reference |

| Tirofiban (3.0 µg/kg/min) | Inhibition of Preformed Stent Thrombus Weight | 21% ± 20% | [10] |

| Tirofiban (30.0 µg/kg/min) | Inhibition of Preformed Stent Thrombus Weight | 36% ± 15% | [10] |

| Tirofiban (0.3 µg/kg/min) | Inhibition of De Novo Stent Thrombus Formation | 80% | [10] |

| Tirofiban (3.0 µg/kg/min) | Inhibition of De Novo Stent Thrombus Formation | >95% | [10] |

| Tirofiban (30.0 µg/kg/min) | Inhibition of De Novo Stent Thrombus Formation | >95% | [10] |

| Tirofiban (0.3 µg/kg/min) | Suppression of Platelet Aggregation | >95% | [10] |

| Tirofiban (>3.0 µg/kg/min) | Suppression of Platelet Aggregation | Complete Inhibition | [10] |

Table 3: In Vivo Efficacy of Tirofiban in a Rat Femoral Artery Crush Model

This study evaluated Tirofiban's ability to prevent postoperative thrombosis in a microvascular crush injury model.[11][12]

| Irrigant Group (1 mL) | Number of Vessels (n) | Patency Rate (24 hours post-op) | Reference |

| Lactated Ringer's (Control) | 20 | 10% (2 of 20) | [11][12] |

| Tirofiban (50 µg/mL) | 22 | 59% (13 of 22) | [11][12] |

| Heparin (100 U/mL) | 10 | 20% (1 of 10) | [11][12] |

| Heparin (100 U/mL) + Tirofiban (50 µg/mL) | 10 | 80% (8 of 10) | [11][12] |

Detailed Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments cited.

In Vitro Porcine Platelet Aggregation and Secretion Assay

This protocol outlines the method used to determine the IC50 values of Tirofiban on porcine platelets.[7]

-

Blood Collection: Blood was drawn from pigs into tubes containing an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement:

-

PRP was placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.

-

A baseline reading was established.

-

Varying concentrations of Tirofiban were added and incubated.

-

An agonist (ADP, collagen, or thrombin) was added to induce aggregation.

-

The change in light transmission was recorded over time to quantify the extent of aggregation.

-

-

Platelet Secretion Measurement: The release of dense-granule and lysosome contents was measured, often by assaying for specific markers released from the platelets post-stimulation.

-

Data Analysis: The concentration of Tirofiban that inhibited 50% of the maximal aggregation or secretion (IC50) was calculated for each agonist.

Caption: Experimental workflow for the in vitro platelet aggregation assay.

Ex Vivo Canine Arteriovenous Shunt Model for Stent Thrombosis

This protocol details the procedure for evaluating Tirofiban's effect on thrombus formation on a stent in an external circuit.[10]

-

Animal Preparation: Anesthetized canines were used for the experiment.

-

Shunt Creation: An arteriovenous shunt was created, typically between the carotid artery and the jugular vein, to allow for controlled, high-shear blood flow outside the body.

-

Perfusion Chamber: A tubular perfusion chamber containing a nitinol stent was interposed into the shunt.

-

Experimental Procedure:

-

Arterial blood was allowed to flow through the stent-containing chamber at a high shear rate (e.g., 2100/s) for a set duration (e.g., 20 minutes).

-

For antithrombotic studies, Tirofiban (with or without heparin) was administered intravenously to the animal at various doses.

-

For dethrombotic studies, a thrombus was allowed to form on the stent first, followed by the administration of Tirofiban to measure thrombus dissolution.

-

-

Endpoint Measurement:

-

After the perfusion period, the stent was removed.

-

The weight of the thrombus formed on the stent was quantified.

-

Blood samples were taken to measure platelet aggregation, bleeding time, and other hematological parameters.

-

Caption: Experimental workflow for the ex vivo canine A-V shunt model.

In Vivo Rat Femoral Artery Crush Injury Model

This protocol describes an in vivo model to assess the antithrombotic efficacy of locally administered Tirofiban.[11][12]

-

Animal Preparation: Sprague-Dawley rats were anesthetized.

-

Surgical Procedure:

-

The femoral artery was exposed and isolated.

-

A standardized crush injury was induced on the artery.

-

The injured segment was excised, and an end-to-end microvascular anastomosis (repair) was performed.

-

-

Treatment Administration:

-

Before the final suture was placed to close the anastomosis, 1 mL of an irrigant solution was instilled into the vessel lumen.

-

Animals were randomized into four groups to receive: Lactated Ringer's (control), Tirofiban (50 µg/mL), Heparin (100 U/mL), or a combination of Heparin and Tirofiban.

-

-

Patency Assessment:

-

The surgical site was closed.

-

After 24 hours, the animals were re-anesthetized, and the repaired femoral artery was re-examined.

-

Vascular patency (whether the vessel was open or occluded by a thrombus) was assessed and recorded.

-

Caption: Experimental workflow for the in vivo rat femoral artery crush model.

Conclusion

The early preclinical studies provided a robust foundation for the clinical development of this compound. In vitro data demonstrated its potent, dose-dependent inhibition of platelet aggregation and secretion in response to key physiological agonists.[7] Ex vivo models, such as the canine shunt model, confirmed its efficacy in preventing thrombus formation under arterial flow conditions and even showed a modest ability to dissolve pre-existing thrombi.[10] Furthermore, in vivo studies in a rat microvascular injury model highlighted its significant therapeutic potential in preventing postoperative thrombosis, proving superior to heparin alone in that specific model.[11][12] Collectively, these preclinical investigations clearly established Tirofiban's mechanism of action and demonstrated its powerful antiplatelet efficacy, paving the way for its successful translation into a clinically valuable therapeutic agent for acute coronary syndromes.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. From Snake Venom’s Disintegrins and C-Type Lectins to Anti-Platelet Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aggrastathdb.com [aggrastathdb.com]

- 7. The in-vitro effect of tirofiban, glycoprotein IIb/IIIa antagonist, on various responses of porcine blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. These highlights do not include all the information needed to use this compound INJECTION safely and effectively. See full prescribing information for this compound INJECTION. this compound injection, for intravenous use Initial U.S. Approval: 1998 [dailymed.nlm.nih.gov]

- 10. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of tirofiban on microvascular thrombosis: crush model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Characterization of Tirofiban Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirofiban hydrochloride is a potent, non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, playing a critical role in antiplatelet therapy.[1][2] Chemically described as (S)-2-(butylsulfonamino)-3-(4-[4-(piperidin-4-yl)butoxy]phenyl)propanoic acid hydrochloride, it is a vital tool in the management of acute coronary syndromes.[3][4] This technical guide provides a comprehensive overview of the molecular structure, characterization, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is the monohydrochloride salt of Tirofiban. The molecular structure consists of a tyrosine derivative backbone, a butylsulfonyl group, and a piperidinylbutoxy side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid hydrochloride | [4] |

| Molecular Formula | C₂₂H₃₇ClN₂O₅S | [4] |

| Molecular Weight | 477.1 g/mol | [4] |

| Appearance | White to off-white, non-hygroscopic, free-flowing powder | [2] |

| Melting Point | 223-225 °C | [2] |

| Solubility | Very slightly soluble in water. Soluble in methanol. | [2] |

| pH (in solution) | 5.5 to 6.5 | [5] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the elucidation and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific experimental spectrum is not provided in the search results, a general interpretation would include:

-

O-H stretch: Broadband associated with the carboxylic acid.

-

N-H stretch: Absorption from the sulfonamide and the protonated piperidine.

-

C-H stretches: Aliphatic and aromatic C-H stretching vibrations.

-

C=O stretch: Strong absorption from the carboxylic acid carbonyl group.

-

S=O stretches: Strong absorptions characteristic of the sulfonyl group.

-

C-N and C-O stretches: In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of Tirofiban. High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition. The fragmentation pattern can be used for structural elucidation and identification of impurities and degradants.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound in bulk drug substance, pharmaceutical formulations, and biological fluids.

Table 2: Representative HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Reference(s) |

| Column | Develosil C8 (250mm x 4.6mm; 5µm) | BDS Hypersil C18 (250 mm x 4.6 mm, 5 μm) | LUNA-5µ, C18 (250 × 4.6 mm) | [3],[6], |

| Mobile Phase | 1-octane sulfonic acid buffer (pH 3.0) and acetonitrile (55:45 v/v) | Buffer: Acetonitrile (80:20 v/v) | Sodium dihydrogen phosphate (10 mM, pH 5): Acetonitrile (70:30%v/v) | [3],[6], |

| Flow Rate | 1 ml/min | 1.5 mL/min | 1 ml/min | [3],[6], |

| Detection | UV at 277 nm | UV at 274 nm | UV at 226 nm | [3],[6], |

| Run Time | 10 min | Not specified | Not specified | [3], |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. One common route begins with L-tyrosine, which undergoes silylation, sulfonylation, and deprotection to form N-(Butylsulfonyl)-L-tyrosine. This intermediate is then condensed with 4-(4-chlorobutyl)pyridine hydrochloride, followed by catalytic hydrogenation of the pyridine ring and subsequent salt formation to yield this compound.[7][8]

Experimental Protocol: Recrystallization for Purification

A general procedure for the purification of this compound via recrystallization from an aqueous acidic solution is as follows.[9] This method leverages the temperature-dependent solubility of the compound.

-

Dissolution: Weigh 220.0 grams of crude Tirofiban and add it to 4.4 L of 1.0 mol/L hydrochloric acid in a suitable reaction vessel.

-

Heating: Heat the mixture to 80 ± 2 °C with stirring until the Tirofiban is completely dissolved. Maintain this temperature and continue stirring for 30 minutes.

-

Decolorization: Add 2.2 grams of activated carbon for injectables to the solution and stir for 30 minutes at 80 ± 2 °C to decolorize.

-

Filtration: While hot, filter the solution under diminished pressure into a clean reaction flask.

-

Crystallization: Cool the filtrate to 25 °C with stirring. A large amount of solid will precipitate out. Continue stirring at 25 ± 2 °C for 24 hours to allow for complete crystallization.

-

Isolation: Collect the white solid by filtration under diminished pressure.

-

Washing: Wash the collected crystals three times with 200 mL portions of purified water.

-

Drying: Spread the solid and dry at 40-50 °C until a constant weight is achieved. The resulting pure this compound crystals can then be crushed and packaged.[9]

Mechanism of Action and Signaling Pathway

This compound exerts its antiplatelet effect by reversibly antagonizing the binding of fibrinogen to the GP IIb/IIIa receptor on the surface of platelets.[1][2] This receptor is the final common pathway for platelet aggregation.[10][11]

Upon vascular injury, platelet activation is initiated by agonists such as ADP, collagen, and thrombin. This "inside-out" signaling leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen.[10] Fibrinogen then acts as a bridge between adjacent platelets, leading to aggregation and thrombus formation.[11] Tirofiban, by blocking the fibrinogen binding site, inhibits this crucial step. The binding of ligands to the GP IIb/IIIa receptor also triggers "outside-in" signaling, which further promotes platelet activation and cytoskeletal changes.[10]

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Platelet Aggregation Signaling Pathway

Caption: Inhibition of platelet aggregation by this compound.

Quality Control and Stability

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. This compound has been shown to be susceptible to degradation under acidic and photolytic conditions, while it is relatively stable to oxidative and thermal stress.[6] The quality control of this compound involves rigorous testing for purity, potency, and the presence of any impurities or degradation products. Validated analytical methods are crucial for ensuring the safety and efficacy of the final drug product.[6]

Conclusion

This technical guide has provided a detailed overview of the molecular structure and characterization of this compound. By consolidating information on its physicochemical properties, spectroscopic and chromatographic analysis, synthesis, and mechanism of action, this document serves as a comprehensive resource for professionals in the pharmaceutical sciences. The detailed experimental protocols and visual representations of workflows and signaling pathways aim to facilitate a deeper understanding and practical application of this knowledge in a research and development setting.

References

- 1. CN101870672B - Preparation method of compound this compound - Google Patents [patents.google.com]

- 2. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. This compound | C22H39ClN2O6S | CID 60946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FTIR [terpconnect.umd.edu]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Synthesis of this compound [cjph.com.cn]

- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 9. CN102267937B - Preparation method of this compound - Google Patents [patents.google.com]

- 10. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Physiology, Platelet Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tirofiban Hydrochloride: A Technical Guide to Target Identification and Validation in Platelets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tirofiban hydrochloride is a potent, non-peptide antagonist of the glycoprotein (GP) IIb/IIIa receptor, a key mediator of platelet aggregation. This technical guide provides an in-depth overview of the scientific evidence and experimental methodologies that have unequivocally identified and validated the GPIIb/IIIa receptor as the molecular target of Tirofiban. The document details the drug's mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and illustrates critical pathways and workflows through diagrams. This information serves as a crucial resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and cardiovascular drug development.

Introduction: The Role of Tirofiban in Antiplatelet Therapy

This compound is a cornerstone in the management of acute coronary syndromes (ACS). Its primary therapeutic action lies in the potent and reversible inhibition of platelet aggregation, a critical process in the pathophysiology of thrombotic events. By preventing the formation of platelet-rich thrombi, Tirofiban effectively reduces the risk of myocardial infarction and other ischemic complications. The specificity and efficacy of Tirofiban are directly linked to its precise interaction with its molecular target on the platelet surface.

Target Identification: The Glycoprotein IIb/IIIa Receptor

The molecular target of Tirofiban has been definitively identified as the platelet glycoprotein IIb/IIIa receptor, also known as integrin αIIbβ3. This receptor is the most abundant integrin on the platelet surface, with an estimated 50,000 to 80,000 copies per platelet.[1]

Mechanism of Action

Platelet activation by agonists such as adenosine diphosphate (ADP), collagen, and thrombin triggers an "inside-out" signaling cascade. This process culminates in a conformational change of the GPIIb/IIIa receptor from a low-affinity to a high-affinity state for its ligands, most notably fibrinogen. Fibrinogen, a dimeric molecule, can then bind to activated GPIIb/IIIa receptors on adjacent platelets, forming bridges that lead to platelet aggregation.

Tirofiban, a synthetic molecule, was designed to mimic the arginine-glycine-aspartic acid (RGD) sequence present in fibrinogen.[2] It acts as a competitive antagonist, binding to the activated GPIIb/IIIa receptor and sterically hindering the access of fibrinogen. This blockade of the final common pathway of platelet aggregation is the basis of Tirofiban's antithrombotic effect.

Signaling Pathway of Platelet Activation and Tirofiban Inhibition

Caption: Tirofiban competitively inhibits fibrinogen binding to the activated GPIIb/IIIa receptor.

Target Validation: Quantitative and Methodological Evidence

The validation of GPIIb/IIIa as the target of Tirofiban is supported by a robust body of experimental data.

Quantitative Data Summary

The following table summarizes key quantitative parameters that define the interaction of Tirofiban with its target and its functional consequences.

| Parameter | Value | Experimental Context | Significance |

| Binding Affinity (Kd) | 15 nM | To purified, immobilized GPIIb/IIIa receptors via Surface Plasmon Resonance.[1] | Indicates a high-affinity interaction between Tirofiban and its target receptor. |

| IC50 (Platelet Aggregation) | ~37 nM | ADP-induced aggregation in human platelet-rich plasma.[3] | Demonstrates the concentration of Tirofiban required to achieve 50% inhibition of platelet function. |

| Receptor Occupancy for >80% Inhibition | >80% | High-dose Tirofiban regimens in clinical studies, assessed by flow cytometry. | Correlates the extent of receptor binding with a clinically relevant level of platelet inhibition. |

Detailed Experimental Protocols

LTA is the gold-standard assay for assessing platelet aggregation in vitro.

-

Principle: Measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

-

Methodology:

-

Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood at a low speed (e.g., 200 x g for 10-15 minutes) at room temperature. The remaining blood is centrifuged at a higher speed (e.g., 2700 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).[4]

-

Assay Procedure:

-

Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C in an aggregometer.

-

Varying concentrations of this compound or a vehicle control are added to the PRP and incubated for a specified time.

-

A baseline light transmission is established.

-

A platelet agonist, such as ADP (e.g., 20 µM final concentration), is added to induce aggregation.

-

The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for Tirofiban is calculated from the dose-response curve.

-

Experimental Workflow for Light Transmission Aggregometry

References

- 1. Anti-platelet therapy: glycoprotein IIb-IIIa antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tirofiban blocks platelet adhesion to fibrin with minimal perturbation of GpIIb/IIIa structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

In Vitro Binding Affinity of Tirofiban to Integrin αIIbβ3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Tirofiban to its target, the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). Tirofiban is a non-peptide small molecule antagonist of αIIbβ3, and its ability to inhibit platelet aggregation makes it a critical therapeutic agent in the management of acute coronary syndromes.[1][2] This document details the quantitative binding parameters of Tirofiban, the experimental methodologies used to determine these values, and the associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of Tirofiban for integrin αIIbβ3 has been characterized by several biophysical and cellular assays. The key quantitative metrics, including the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), are summarized in the table below. These values are critical for understanding the potency and pharmacological profile of Tirofiban.

| Parameter | Value (nM) | Assay Condition | Source |

| Kd | 1.44 | To ADP-activated platelet αIIbβ3 | [3] |

| Kd | 15 | To resting human platelets | [4] |

| IC50 | 16.9 ± 2.4 | Displacement of Alexa488-labeled Hr10 from mAb PT-25-activated αIIbβ3-K562 cells | |

| IC50 | 51.3 ± 19.2 | Displacement of Alexa488-labeled Hr10 from inactive αIIbβ3-K562 cells |

Experimental Protocols

The determination of Tirofiban's binding affinity to integrin αIIbβ3 relies on a variety of in vitro experimental techniques. Below are detailed methodologies for commonly employed assays.

Competitive Radioligand Binding Assay

This assay measures the ability of Tirofiban to compete with a radiolabeled ligand for binding to αIIbβ3.

a. Materials:

-

Purified human integrin αIIbβ3

-

[3H]-Tirofiban or another suitable radiolabeled αIIbβ3 antagonist

-

Unlabeled Tirofiban

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

b. Protocol:

-

Plate Coating: Coat 96-well microtiter plates with purified integrin αIIbβ3 overnight at 4°C.

-

Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., Assay Buffer with 1% BSA) for 1-2 hours at room temperature.

-

Competition Reaction: Add a fixed concentration of [3H]-Tirofiban to each well, along with increasing concentrations of unlabeled Tirofiban.

-

Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to allow the binding to reach equilibrium.

-

Washing: Rapidly wash the wells with ice-cold Assay Buffer to remove unbound radioligand.

-

Detection: Lyse the cells or solubilize the bound complex and transfer the contents to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity as a function of the unlabeled Tirofiban concentration. Determine the IC50 value, which is the concentration of Tirofiban that inhibits 50% of the specific binding of the radioligand. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.

a. Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified human integrin αIIbβ3

-

Tirofiban

-

Running Buffer (e.g., HBS-P+)

-

Immobilization reagents (e.g., EDC/NHS)

b. Protocol:

-

Immobilization: Immobilize the purified integrin αIIbβ3 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Binding Analysis: Inject a series of concentrations of Tirofiban over the sensor surface and a reference flow cell.

-

Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound Tirofiban. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the Tirofiban-αIIbβ3 interaction (e.g., a low pH buffer).

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Flow Cytometry-Based Competitive Binding Assay

This assay measures the binding of a fluorescently labeled ligand to αIIbβ3 on the surface of platelets or αIIbβ3-expressing cells in the presence of Tirofiban.

a. Materials:

-

Platelet-rich plasma (PRP) or an αIIbβ3-expressing cell line (e.g., K562)

-

Fluorescently labeled αIIbβ3 ligand (e.g., Alexa Fluor 488-conjugated fibrinogen or a fluorescently labeled monoclonal antibody like PAC-1)

-

Tirofiban

-

Flow cytometry buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

b. Protocol:

-

Cell Preparation: Prepare a suspension of platelets or αIIbβ3-expressing cells in flow cytometry buffer.

-

Competition Reaction: Incubate the cells with a fixed, saturating concentration of the fluorescently labeled ligand in the presence of increasing concentrations of Tirofiban.

-

Incubation: Incubate the samples for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells with flow cytometry buffer to remove unbound ligand and inhibitor.

-

Data Acquisition: Acquire the fluorescence data for each sample using a flow cytometer.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Plot the MFI as a function of Tirofiban concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of Tirofiban with integrin αIIbβ3 has significant implications for intracellular signaling. The following diagrams illustrate a typical experimental workflow for a competitive binding assay and the integrin αIIbβ3 signaling pathway.

References

- 1. Determining Ligand Binding and Specificity Within the β2-Integrin Family with a Novel Assay Platform [mdpi.com]

- 2. Inhibitors of Platelet Integrin αllbβ3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacophore Modeling of Tirofiban Hydrochloride: A Technical Guide for Drug Design

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tirofiban hydrochloride, a non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, is a potent antiplatelet agent used in the management of acute coronary syndromes.[1][2][3] Its mechanism involves the reversible inhibition of fibrinogen binding to the GPIIb/IIIa receptor, which is the final common pathway for platelet aggregation.[1][4][5][6][7] As a peptidomimetic, Tirofiban was designed to mimic the key arginine-glycine-aspartic acid (RGD) recognition sequence found in fibrinogen.[3][5] This guide provides an in-depth technical overview of the pharmacophore modeling of Tirofiban, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the design of novel GPIIb/IIIa antagonists.

This compound: Mechanism and Properties

Tirofiban selectively and reversibly binds to the platelet GPIIb/IIIa receptor, preventing the binding of fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation.[4][6][7] This action is highly specific, and upon cessation of infusion, platelet function returns to near baseline within 4 to 8 hours.[2][4] The development of Tirofiban was a landmark in rational drug design, originating from a pharmacophore-based approach to replace the key RGD subunit of fibrinogen.[3]

Quantitative Data Summary

The following tables summarize key quantitative metrics for this compound, crucial for understanding its biochemical and pharmacological profile.

Table 1: Binding Affinity and Inhibitory Concentrations

| Parameter | Value | Description | Source |

| Dissociation Constant (Kd) | ~15 nM | Affinity for GPIIb/IIIa receptor. | [5] |

| EC50 | ~24 nmol/L | Concentration for 50% maximal binding to platelet GPIIb/IIIa. | [8] |

| IC50 (Platelet Aggregation) | ~37 nmol/L | Concentration for 50% inhibition of ADP-induced platelet aggregation. | [8] |

| IC50 (Platelet Adhesion) | ~580 nmol/L | Concentration for 50% inhibition of platelet adhesion to clotted fibrin. | [8] |

| IC50 (Fibrinogen Binding) | 9 nM | Concentration for 50% inhibition of fibrinogen binding to ADP-stimulated platelets. | [9] |

Table 2: Physicochemical Properties

| Parameter | Value | Description | Source |

| Molecular Weight | 495.08 g/mol | Molecular weight of this compound monohydrate. | [5] |

| pKa (COOH) | 3.1 | Acid dissociation constant for the carboxylic acid group. | [10] |

| pKa (NHPIP) | 11.6 | Acid dissociation constant for the piperidine nitrogen. | [10] |

| pKa (NHSO2) | 13.8 | Acid dissociation constant for the sulfonamide nitrogen. | [10] |

Signaling Pathway of Tirofiban Action

Tirofiban acts by blocking the final step in the platelet aggregation cascade. Platelet activation, initiated by agonists like ADP or thrombin, triggers an "inside-out" signaling pathway that conformationally activates the GPIIb/IIIa receptor.[11][12] This activation increases its affinity for ligands like fibrinogen.[11][13] Fibrinogen binding then initiates "outside-in" signaling, leading to further platelet activation, cytoskeletal changes, and stable thrombus formation.[11][14] Tirofiban, by competitively binding to the activated GPIIb/IIIa receptor, prevents fibrinogen binding and thus inhibits both platelet aggregation and the subsequent "outside-in" signaling.[5][7]

Pharmacophore Modeling: Experimental Protocols

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule's biological activity.[15] This information is invaluable for virtual screening and designing new lead compounds.[16][17] Both ligand-based and structure-based approaches can be employed for Tirofiban.

Ligand-Based Pharmacophore Modeling Protocol

This method derives a pharmacophore model from a set of known active ligands without knowledge of the receptor structure.[18][19]

Methodology:

-

Training Set Preparation:

-

Compile a structurally diverse set of known GPIIb/IIIa antagonists with a wide range of biological activities (e.g., IC50 values).

-

Include Tirofiban as the lead compound.

-

Divide the dataset into a training set (for model generation) and a test set (for validation).[20][21]

-

It is also beneficial to include known inactive compounds to define regions of excluded volume.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformers for each molecule in the training set to account for ligand flexibility. This can be achieved through methods like systematic or random conformational searches.[18]

-

-

Feature Identification and Alignment:

-

Identify key pharmacophoric features for each ligand, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic (AR), and Positive/Negative Ionizable (PI/NI) groups.

-

Align the conformers of the active molecules, superimposing common features. The goal is to find a spatial arrangement of features common to all active compounds.[19]

-

-

Pharmacophore Model Generation:

-

Abstract the common features from the alignment to generate one or more pharmacophore hypotheses. Each hypothesis consists of a 3D arrangement of features with specific distance constraints.

-

Score and rank the hypotheses based on how well they map the active compounds and exclude the inactive ones.

-

-

Model Validation:

-

Test Set Validation: Screen the test set against the generated pharmacophore models. A good model should correctly identify the active compounds from the test set.[21]

-

Fischer's Randomization Test: Generate multiple models using scrambled activity data. The statistical significance of the original model is confirmed if it is superior to the models generated from randomized data.[21]

-

Decoy Set Screening: Screen a large database of decoy (assumed inactive) molecules. A robust model should have a low hit rate for decoys.

-

Structure-Based Pharmacophore Modeling Protocol

This method utilizes the 3D structure of the target-ligand complex to derive a pharmacophore model based on key interaction points in the binding site.[17][22][23]

Methodology:

-

Receptor-Ligand Structure Preparation:

-

Obtain the 3D crystal structure of the GPIIb/IIIa receptor, preferably co-crystallized with Tirofiban or a similar ligand. If a crystal structure is unavailable, a homology model may be constructed.

-

Prepare the protein structure: add hydrogens, assign correct protonation states, and minimize the energy of the complex to relieve steric clashes.

-

-

Binding Site Analysis:

-

Identify the active binding site of the receptor.[22]

-

Analyze the key interactions between Tirofiban and the amino acid residues in the binding pocket (e.g., hydrogen bonds, ionic interactions, hydrophobic contacts).

-

-

Feature Generation:

-

Generate pharmacophoric features based on the identified interactions. For example, a hydrogen bond with a backbone carbonyl of a residue translates to a hydrogen bond donor feature in the pharmacophore model. A cation-pi interaction with a tryptophan residue would generate aromatic and positive ionizable features.[23]

-

Incorporate shape constraints by adding excluded volume spheres to represent the space occupied by the receptor, preventing clashes in potential new ligands.[23]

-

-

Pharmacophore Model Refinement:

-

Select the most critical features that define the ligand's binding mode and affinity.

-

Refine the positions and radii of the feature spheres to create a precise and selective model.

-

-

Model Validation:

-

Validate the model by docking a set of known active and inactive compounds. The model should be able to distinguish between binders and non-binders.

-

Use the model for a virtual screening campaign and assess the enrichment factor (the ability of the model to prioritize active compounds over decoys).

-

References

- 1. Tirofiban | C22H36N2O5S | CID 60947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Tirofiban - Wikipedia [en.wikipedia.org]

- 4. aggrastathdb.com [aggrastathdb.com]

- 5. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]